4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole
Description
This compound features a 1H-indole core modified with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position, which enhances metabolic stability and receptor binding. Attached to the indole via a triethylene glycol chain (ethoxy-ethoxy-ethoxy linker) is a phenoxy group substituted with a methoxy group and a (Z)-configured ethenyl bridge connected to a 3,4,5-trimethoxyphenyl ring. The (Z)-stereochemistry is critical for biological activity, as seen in combretastatin analogues, where the Z-isomer exhibits superior tubulin-binding potency compared to the E-isomer . The triethylene glycol chain improves aqueous solubility, a common strategy in drug design to balance lipophilicity and bioavailability .
Properties
IUPAC Name |
4-[2-[2-[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy]ethoxy]ethoxy]-1-(4-methylphenyl)sulfonylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39NO9S/c1-26-9-14-29(15-10-26)48(39,40)38-18-17-30-31(38)7-6-8-32(30)46-21-19-45-20-22-47-34-23-27(13-16-33(34)41-2)11-12-28-24-35(42-3)37(44-5)36(25-28)43-4/h6-18,23-25H,19-22H2,1-5H3/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYHFURCCISKKL-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCOC4=C(C=CC(=C4)C=CC5=CC(=C(C(=C5)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3OCCOCCOC4=C(C=CC(=C4)/C=C\C5=CC(=C(C(=C5)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39NO9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Combretastatin Hybrid 16a | 5-[2-(4-Methoxyphenyl)ethenyl]indoline | Arzoxifene |
|---|---|---|---|---|
| Molecular Weight | ~750 g/mol | ~850 g/mol | ~300 g/mol | 523 g/mol |
| LogP (Predicted) | 3.5 | 4.2 | 2.8 | 5.1 |
| Hydrogen Bond Donors | 1 | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 11 | 13 | 3 | 7 |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.01 | 0.02 |
The target compound’s triethylene glycol chain reduces LogP compared to arzoxifene, improving solubility. However, its higher molecular weight may limit blood-brain barrier penetration relative to smaller indoline derivatives .
Bioactivity and Mechanism of Action
- Tubulin Binding : Combretastatin analogues (e.g., 16a ) inhibit tubulin polymerization with IC₅₀ values < 1 µM. The target compound’s (Z)-ethenyl group and trimethoxyphenyl ring suggest similar activity, though its indole core may alter binding kinetics .
- Cytotoxicity : In NCI-60 screening, combretastatin hybrids show nM-level activity against breast cancer cell lines (MCF-7, MDA-MB-231). The target compound’s bioactivity profile is yet to be reported but is hypothesized to align with this class .
Research Findings and Challenges
- Structural Optimization : The triethylene glycol chain in the target compound addresses combretastatin’s poor solubility but may introduce synthetic complexity and metabolic instability due to ether bond cleavage .
- Stereochemical Sensitivity : The (Z)-ethenyl group’s necessity for activity mirrors combretastatin’s structure-activity relationships, requiring stringent reaction control to avoid E-isomer contamination .
- Target Prediction : Molecular docking studies () suggest the trimethoxyphenyl group interacts with tubulin’s colchicine-binding site, while the indole-tosyl moiety may engage secondary hydrophobic pockets, enhancing affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
